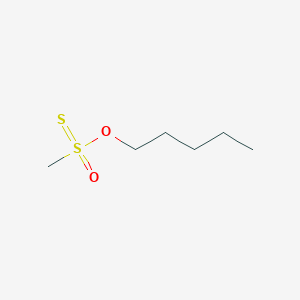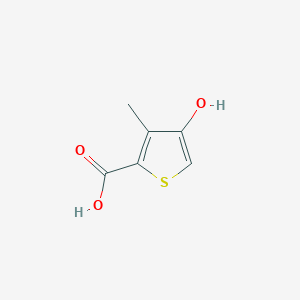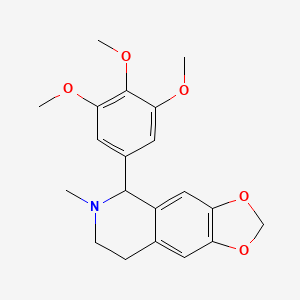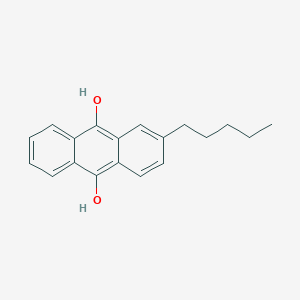
2-Pentylanthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentyl-9,10-anthracenediol is an organic compound with the molecular formula C19H20O2 It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions and a pentyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-9,10-anthracenediol typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the hydroxylation of the resulting 2-pentylanthracene using oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of 2-Pentyl-9,10-anthracenediol may involve large-scale Friedel-Crafts alkylation followed by hydroxylation using continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
2-Pentyl-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of 2-pentyl-9,10-anthraquinone.
Reduction: Formation of 2-pentyl-9,10-dihydroanthracenediol.
Substitution: Formation of 2-pentyl-9,10-dihaloanthracene derivatives.
科学的研究の応用
2-Pentyl-9,10-anthracenediol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Pentyl-9,10-anthracenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pentyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with lipid bilayers and intracellular targets.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione: Lacks the pentyl group and has different reactivity and applications.
2-Pentyl-9,10-anthraquinone: An oxidized form of 2-Pentyl-9,10-anthracenediol with distinct chemical properties.
2-Pentyl-9,10-dihydroanthracenediol:
Uniqueness
2-Pentyl-9,10-anthracenediol is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
33190-17-9 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
2-pentylanthracene-9,10-diol |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3 |
InChIキー |
NWVMYWLLNWSEDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


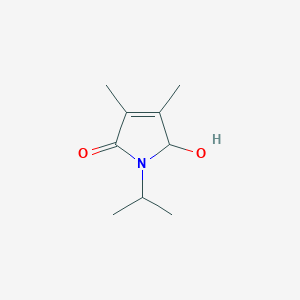

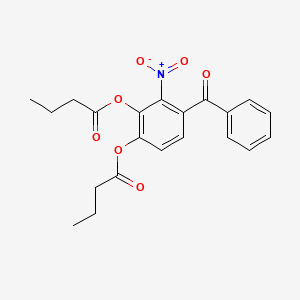
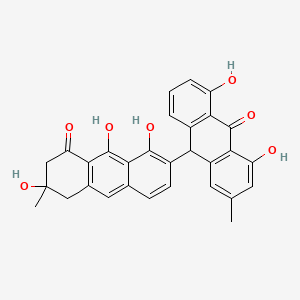
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
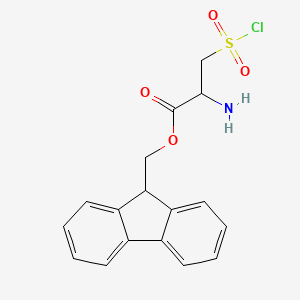
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
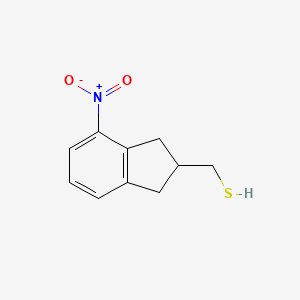
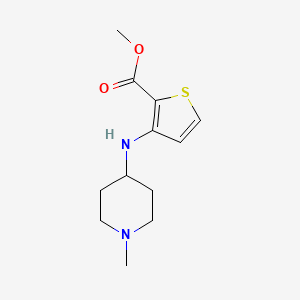
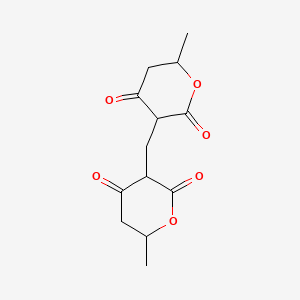
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
